molecular formula C19H20N4O3 B11386541 5-(hydroxymethyl)-N-(4-methoxybenzyl)-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide

5-(hydroxymethyl)-N-(4-methoxybenzyl)-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11386541
M. Wt: 352.4 g/mol
InChI Key: KCDZMAUHEKCPOK-UHFFFAOYSA-N
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Description

5-(HYDROXYMETHYL)-N-[(4-METHOXYPHENYL)METHYL]-2-(2-METHYLPHENYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic organic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(HYDROXYMETHYL)-N-[(4-METHOXYPHENYL)METHYL]-2-(2-METHYLPHENYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Functional Group Modifications:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, solvents, and controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions may target the carboxamide group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.

Medicine

Medicinally, triazole compounds are explored for their antifungal, antibacterial, and anticancer properties.

Industry

Industrially, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(HYDROXYMETHYL)-N-[(4-METHOXYPHENYL)METHYL]-2-(2-METHYLPHENYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A simple triazole compound with similar structural features.

    Fluconazole: A triazole antifungal agent.

    Voriconazole: Another triazole antifungal with a broader spectrum of activity.

Uniqueness

The uniqueness of 5-(HYDROXYMETHYL)-N-[(4-METHOXYPHENYL)METHYL]-2-(2-METHYLPHENYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to other triazole derivatives.

Properties

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

5-(hydroxymethyl)-N-[(4-methoxyphenyl)methyl]-2-(2-methylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C19H20N4O3/c1-13-5-3-4-6-17(13)23-21-16(12-24)18(22-23)19(25)20-11-14-7-9-15(26-2)10-8-14/h3-10,24H,11-12H2,1-2H3,(H,20,25)

InChI Key

KCDZMAUHEKCPOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2N=C(C(=N2)C(=O)NCC3=CC=C(C=C3)OC)CO

Origin of Product

United States

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